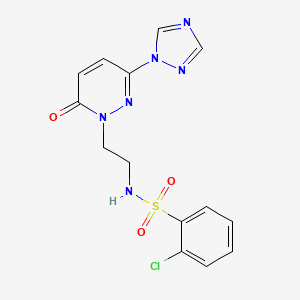
2-chloro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H13ClN6O3S and its molecular weight is 380.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-chloro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H15ClN4O3S, and it possesses several functional groups that contribute to its biological activity:
- Chlorine atom : Enhances lipophilicity and can influence binding interactions.
- Triazole ring : Known for its role in various biological activities, including antifungal and anticancer properties.
- Pyridazine moiety : Often associated with diverse pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing the triazole scaffold exhibit significant antimicrobial properties. For example, derivatives of 1,2,4-triazoles have been noted for their effectiveness against various bacterial strains. In a comparative study, triazole-containing compounds demonstrated higher antibacterial activity than standard antibiotics like chloramphenicol, suggesting potential applications in treating bacterial infections .
Antiviral Properties
The triazole group is also linked to antiviral activities. Recent studies have shown that triazole derivatives can inhibit viral replication mechanisms. For instance, a related compound demonstrated potent inhibition against β-coronaviruses, indicating that structural modifications in triazoles could enhance antiviral efficacy .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Triazole derivatives have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of key signaling pathways related to cell proliferation and survival .
The biological mechanisms underlying the activity of this compound involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission and can be targeted for treating neurological disorders .
- Interference with DNA/RNA Synthesis : The triazole ring may interact with nucleic acids or their synthesis pathways, disrupting viral replication or cancer cell proliferation.
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Antibacterial Study : A series of triazole derivatives were tested against various pathogenic bacteria. The results indicated that certain modifications led to enhanced antibacterial activity compared to traditional antibiotics .
- Antiviral Research : A study on triazole-based compounds demonstrated significant antiviral effects against coronaviruses, showcasing their potential as therapeutic agents in viral infections .
- Cancer Research : Investigations into the anticancer properties of triazole derivatives revealed their ability to induce apoptosis in several cancer cell lines, suggesting a promising avenue for cancer therapy .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
2-chloro-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6O3S/c15-11-3-1-2-4-12(11)25(23,24)18-7-8-20-14(22)6-5-13(19-20)21-10-16-9-17-21/h1-6,9-10,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQBFUALAPTGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














